![molecular formula C12H12FNO2 B12893019 {2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol CAS No. 832730-27-5](/img/structure/B12893019.png)
{2-[2-(4-Fluorophenyl)ethyl]-1,3-oxazol-4-yl}methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol: is a chemical compound that features an oxazole ring substituted with a 4-fluorophenethyl group and a methanol group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol typically involves the reaction of 4-fluorophenethylamine with glyoxal in the presence of an acid catalyst to form the oxazole ring. The resulting intermediate is then reduced to yield the final product, (2-(4-Fluorophenethyl)oxazol-4-yl)methanol. The reaction conditions often include controlled temperatures and pH levels to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Types of Reactions
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The oxazole ring can be reduced under specific conditions to yield different derivatives.
Substitution: The fluorine atom on the phenethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products
Oxidation: Formation of (2-(4-Fluorophenethyl)oxazol-4-yl)aldehyde or (2-(4-Fluorophenethyl)oxazol-4-yl)carboxylic acid.
Reduction: Various reduced oxazole derivatives.
Substitution: Compounds with different substituents on the phenethyl group.
科学的研究の応用
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of (2-(4-Fluorophenethyl)oxazol-4-yl)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- (2-(4-Chlorophenethyl)oxazol-4-yl)methanol
- (2-(4-Bromophenethyl)oxazol-4-yl)methanol
- (2-(4-Methylphenethyl)oxazol-4-yl)methanol
Uniqueness
(2-(4-Fluorophenethyl)oxazol-4-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity compared to its analogs. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
特性
CAS番号 |
832730-27-5 |
|---|---|
分子式 |
C12H12FNO2 |
分子量 |
221.23 g/mol |
IUPAC名 |
[2-[2-(4-fluorophenyl)ethyl]-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C12H12FNO2/c13-10-4-1-9(2-5-10)3-6-12-14-11(7-15)8-16-12/h1-2,4-5,8,15H,3,6-7H2 |
InChIキー |
QHTARBZDAQQFPO-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1CCC2=NC(=CO2)CO)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


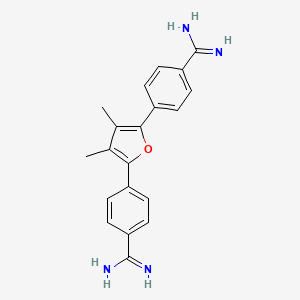

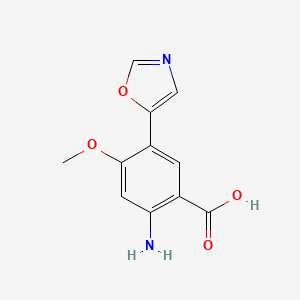
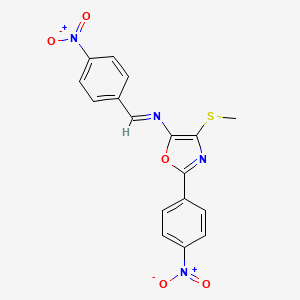
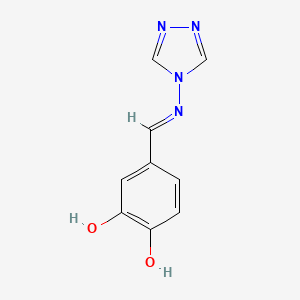
![2'-(Di-tert-butylphosphino)-6-isopropyl-N,N-dimethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12892962.png)
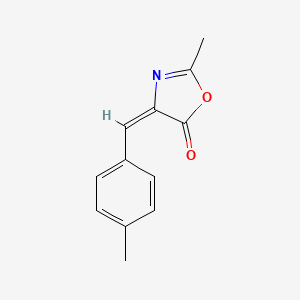
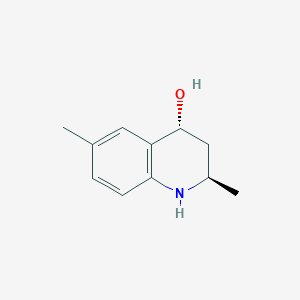

![2-chloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B12892983.png)


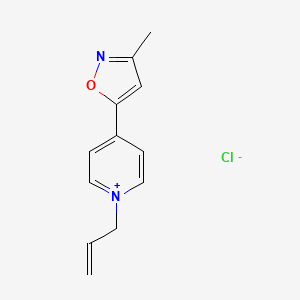
![4-[(4-Chlorophenyl)methyl]-7-methoxy-6-[(propan-2-yl)oxy]isoquinoline](/img/structure/B12893018.png)
